Piperazonifil

Description

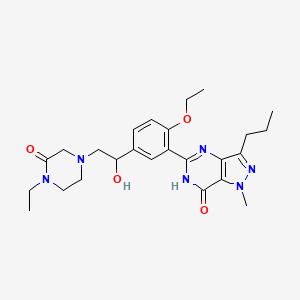

Structure

3D Structure

Properties

IUPAC Name |

5-[2-ethoxy-5-[2-(4-ethyl-3-oxopiperazin-1-yl)-1-hydroxyethyl]phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N6O4/c1-5-8-18-22-23(29(4)28-18)25(34)27-24(26-22)17-13-16(9-10-20(17)35-7-3)19(32)14-30-11-12-31(6-2)21(33)15-30/h9-10,13,19,32H,5-8,11-12,14-15H2,1-4H3,(H,26,27,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYGGLXGGJBYFEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(CN4CCN(C(=O)C4)CC)O)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1335201-04-1 | |

| Record name | Piperazinonafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1335201041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PIPERAZINONAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0G2Z1MZ74 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Architecture and Analogous Relationships of Piperazonifil

Structural Commonality and Differentiations with Established PDE5 Inhibitors (e.g., Sildenafil (B151), Tadalafil (B1681874), Vardenafil)

The efficacy and selectivity of PDE5 inhibitors are intrinsically linked to their molecular structures. Comparative analysis reveals shared core scaffolds and distinct substituent patterns among these compounds.

Sildenafil: Characterized by a pyrazolo[4,3-d]pyrimidin-7-one core, Sildenafil features a 2-ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl substituent ebi.ac.ukic.ac.ukwikipedia.org. This core structure is a common motif in the development of PDE5 inhibitors, mimicking aspects of the endogenous substrate, cyclic guanosine (B1672433) monophosphate (cGMP) ic.ac.uk.

Tadalafil: In contrast to Sildenafil, Tadalafil possesses a distinct pyrazinopyridoindole fused ring system nih.govresearchgate.net. Its structure is specifically the (6R,12aR)-diastereomer, featuring a 1,3-benzodioxol-5-yl group nih.govresearchgate.netscbt.com. This unique scaffold differentiates it significantly from the pyrazolopyrimidine-based inhibitors.

Vardenafil: Vardenafil also exhibits a core structure distinct from Sildenafil, based on an imidazo[5,1-f] aoac.orgnih.govtandfonline.comtriazine ring system nih.govwikipedia.orgchemicalbook.com. It is characterized by a 4-ethoxy-3-(5-methyl-7-propylimidazo[5,1-f] aoac.orgnih.govtandfonline.comtriazin-4(1H)-one-2-yl)benzenesulfonic acid moiety linked to an ethylpiperazine group nih.govchemicalbook.com.

Structural Comparison Table:

| Feature | Piperazonifil | Sildenafil | Tadalafil | Vardenafil |

| Core Structure | Pyrazolo[4,3-d]pyrimidin-7-one | Pyrazolo[4,3-d]pyrimidin-7-one | Pyrazinopyridoindole | Imidazo[5,1-f] aoac.orgnih.govtandfonline.comtriazine |

| Key Substituents | 2-Ethoxy-5-[2-(4-ethyl-3-oxo-1-piperazinyl)-1-hydroxyethyl]phenyl group; 1-methyl; 3-propyl | 2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl group; 1-methyl; 3-propyl | (6R,12aR)-6-(1,3-benzodioxol-5-yl) group; 2-methyl | 4-[2-Ethoxy-5-(4-ethylpiperazin-1-yl)sulfonyl-phenyl] group; 9-methyl; 7-propyl |

| Molecular Formula | C₂₅H₃₄N₆O₄ | C₂₂H₃₀N₆O₄S | C₂₂H₁₉N₃O₄ | C₂₃H₃₂N₆O₄S |

| Molecular Weight | 482.58 g/mol | 474.58 g/mol | 389.40 g/mol | 482.6 g/mol (Vardenafil HCl) / 472.59 g/mol (Vardenafil) |

| Analogous Relationship | Analog of Sildenafil impurity.comimpurity.com | First-generation PDE5 inhibitor | Structurally distinct PDE5 inhibitor | Structurally distinct PDE5 inhibitor; Shares piperazine (B1678402) moiety with Sildenafil and this compound but differs in core and sulfonyl linkage. |

This compound shares the pyrazolo[4,3-d]pyrimidin-7-one core with Sildenafil impurity.comimpurity.comaoac.orgebi.ac.ukic.ac.ukwikipedia.org, suggesting a common evolutionary path in drug design aimed at PDE5 inhibition. However, the specific substituents on the phenyl ring and the nature of the attached heterocyclic moiety (a 3-oxo-piperazinyl group in this compound versus a piperazinylsulfonyl group in Sildenafil) represent key differentiations. These variations in functional groups and their spatial arrangement are critical for modulating target affinity, selectivity, and pharmacokinetic properties. Tadalafil and Vardenafil, with their fundamentally different core structures, highlight the diverse chemical space explored in the development of PDE5 inhibitors.

Stereochemical Features and Potential Isomeric Forms of this compound

Stereochemistry plays a crucial role in the biological activity of many pharmaceutical compounds, including PDE5 inhibitors. Tadalafil, for instance, is marketed as a specific diastereomer, (6R,12aR) nih.govresearchgate.netscbt.com, underscoring the importance of defined stereochemical configurations for optimal target engagement.

The molecular structure of this compound, specifically the 5-[2-Ethoxy-5-[2-(4-ethyl-3-oxo-1-piperazinyl)-1-hydroxyethyl]phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one, contains a chiral center. This chiral center is located on the carbon atom of the hydroxyethyl (B10761427) substituent, which is bonded to the phenyl ring and carries the hydroxyl group. The presence of this chiral center implies that this compound can exist as a pair of enantiomers: (R)-Piperazonifil and (S)-Piperazonifil.

While specific research detailing the stereoselective synthesis or differential biological activity of this compound enantiomers was not found in the provided search results, it is a common characteristic of chiral drug molecules that different stereoisomers can exhibit varying affinities for their biological targets, potencies, metabolic pathways, and safety profiles. Therefore, understanding and potentially isolating or synthesizing specific stereoisomers of this compound would be a critical aspect of its comprehensive pharmacological characterization.

List of Compounds Mentioned:

this compound

Sildenafil

Tadalafil

Vardenafil

Zaprinast

Udenafil

Lodenafil carbonate

Mirodenafil

Icarisid II

Isobutyl-1-methylxanthine

Hydroxyhomosildenafil

Nitrodenafil

Chlorodenafil

Oxohongdenafil

Dioxohongdenafil

Cyclopentynafil

Cinnamyldenafil

Mutaprodenafil

Gendenafil

Carbodenafil

N-Desmethyl sildenafil

Dihydroacetildenafil

Piperidino acetildenafil

Piperidinovardenafil

Advanced Analytical Methodologies for the Detection and Characterization of Piperazonifil

Chromatographic Techniques for Separation and Isolation

Chromatographic techniques are fundamental for separating complex mixtures, isolating target analytes like Piperazonifil from matrix components, and preparing them for subsequent detection and characterization.

UPLC represents a significant advancement over traditional HPLC, offering enhanced resolution, faster analysis times, and improved sensitivity due to the use of smaller particle size stationary phases and higher operating pressures. UPLC systems are frequently coupled with mass spectrometers for comprehensive analysis.

For the analysis of this compound, UPLC methods have been developed utilizing columns such as the Waters BEH C18 researchgate.net or Kinetex F5 chrom-china.com. The mobile phases typically consist of a gradient elution system employing aqueous solutions containing formic acid (e.g., 0.1% formic acid in water) as Mobile Phase A, and organic solvents like methanol (B129727) or acetonitrile (B52724) as Mobile Phase B researchgate.netchrom-china.comnih.gov. These systems are optimized to achieve efficient separation of this compound from other related compounds or matrix constituents within analytical run times that can be as short as 25 minutes for panels of related substances nih.gov. The eluted compounds are then typically directed to a mass spectrometer for detection and identification researchgate.netchrom-china.comnih.gov.

HPLC remains a widely utilized and robust technique for the separation and analysis of chemical compounds. It is often employed with various detectors, including Photodiode Array (PDA/DAD) detectors for UV-Vis spectral analysis and Mass Spectrometers (MS) for molecular weight and structural information lostempireherbs.comusp.org.

Standard HPLC methods for compounds like this compound commonly employ C18 reversed-phase columns usp.orgscribd.com. The mobile phase typically comprises a mixture of aqueous buffers, often containing formic acid, and organic modifiers such as acetonitrile or methanol usp.orgscribd.com. Coupling HPLC with MS detection significantly enhances the selectivity and sensitivity, enabling the detection and identification of this compound even in complex sample matrices usp.org.

Table 3.1.1: Typical Chromatographic Conditions for this compound Analysis

| Technique | Column Type | Mobile Phase A | Mobile Phase B | Detection | Notes |

| UPLC-HRMS | Waters BEH C18 researchgate.net, Kinetex F5 chrom-china.com | 0.1% Formic acid in water researchgate.netnih.gov, 5 mmol/L ammonium (B1175870) formate (B1220265) with 0.1% formic acid chrom-china.com | Methanol/Acetonitrile researchgate.netchrom-china.comnih.gov | HRMS (e.g., Q-Exactive researchgate.net), UHPLC-HRMS chrom-china.com, MS/MS nih.gov | Gradient elution chrom-china.com, Run times ~25 min nih.gov |

| HPLC-MS | C18 (e.g., Zorbax SB-C18) usp.orgscribd.com | 0.1% Formic acid in water usp.org | 0.1% Formic acid in acetonitrile usp.org | DAD lostempireherbs.com, MS usp.org |

High-Resolution Mass Spectrometry (HRMS) for Definitive Identification

HRMS provides highly accurate mass measurements, enabling the determination of elemental compositions for precursor ions and fragment ions. This accuracy is critical for the unambiguous identification and structural elucidation of compounds like this compound.

The process begins with the selection of a precursor ion, typically the protonated molecule ([M+H]⁺) or other adduct ions, which is then subjected to fragmentation. HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) mass spectrometers, can accurately measure the mass-to-charge ratio (m/z) of these ions.

For this compound (Molecular Formula: C25H34N6O4), the nominal mass is approximately 482.2642 Da uspnf.com. HRMS analysis has identified its protonated molecule ([M+H]⁺) with exact masses around 483.2726 Da researchgate.net and 483.2714 Da chrom-china.com. In addition to the primary precursor ion, various product ions are generated during fragmentation, providing further structural information. These product ions, with their accurately measured m/z values, are crucial for confirming the identity and structure of this compound.

Method Validation Parameters and Performance Assessment

Assessment of Method Selectivity and Specificity against Interferents and Analogs

Selectivity and specificity are fundamental performance characteristics of an analytical method, ensuring that the measured signal accurately reflects the analyte of interest. While often used interchangeably, they possess distinct meanings in analytical chemistry. Selectivity refers to the extent to which a method can determine a particular analyte in a complex mixture without interference from other components iupac.org. Specificity, on the other hand, is the ability of a method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components chromatographyonline.comeuropa.euresearchgate.net.

Assessment against Interferents: For this compound, assessing selectivity and specificity against interferents involves demonstrating that the analytical procedure can accurately quantify this compound even when other substances are present in the sample. Potential interferents can include process-related impurities, degradation products formed during storage or manufacturing, excipients in a formulation, or components of the sample matrix (e.g., biological fluids, environmental samples) chromatographyonline.comeuropa.euresearchgate.neteuropa.eu.

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are commonly employed. Specificity in chromatographic methods is typically demonstrated by achieving adequate resolution between the peak corresponding to this compound and the peaks of potential interferents chromatographyonline.comeuropa.eueuropa.euactascientific.com. This can be evaluated by analyzing samples spiked with known interferents or by examining stressed samples that contain degradation products europa.euactascientific.com. Modern detectors, such as Photodiode Array (PDA) detectors or Mass Spectrometry (MS), can further support specificity by providing peak purity information or unique mass-to-charge ratios for this compound, confirming that the detected signal originates solely from the target analyte chromatographyonline.com.

Assessment against Analogs: Analogs are compounds that are structurally similar to this compound. These similarities can lead to co-elution in chromatographic separations or produce similar responses in certain detection methods, posing a challenge to specificity europa.euresearchgate.neteuropa.eueuropa.eu. To ensure specificity against analogs, analytical methods must be developed to achieve sufficient discrimination. This can involve optimizing chromatographic conditions (e.g., mobile phase composition, stationary phase, temperature) to maximize the separation between this compound and its analogs europa.euactascientific.comchromatographyonline.com. Alternatively, employing detection methods that are highly sensitive to specific structural features of this compound, or using orthogonal analytical techniques, can also provide the necessary discrimination europa.eueuropa.eu.

Illustrative Data Table 1: Assessment of Selectivity and Specificity for this compound

| Component/Interferent/Analog | Analytical Method | Metric Assessed | Acceptance Criteria | Observed Result (Illustrative) |

| Known Impurity A | HPLC-UV | Peak Resolution (Rs) | ≥ 1.5 | 1.8 |

| Degradation Product B | LC-MS/MS | Signal-to-Interferent | ≥ 10:1 | 15:1 |

| Structural Analog C | HPLC-UV | Peak Purity (PDA) | ≥ 0.99 | 0.995 |

| Matrix Component (Plasma) | HPLC-UV | Absence of Interference | Baseline separation | Baseline separation achieved |

Note: This table provides an illustrative example of how selectivity and specificity would be assessed for this compound. Specific acceptance criteria and observed results would be determined during method development and validation.

Inter-Laboratory Validation and Method Transferability

Method Transferability refers to the process by which a validated analytical method is successfully transferred from one laboratory to another, or from one instrument to another within the same laboratory zamann-pharma.compharmoutsourcing.com. This ensures that the method can be reliably implemented in routine testing environments. A well-defined transfer plan, often including a risk assessment and the analysis of critical method parameters, is essential zamann-pharma.compharmoutsourcing.com. Key aspects of transferability include ensuring that analysts are adequately trained, the receiving equipment is qualified, and appropriate sample types are used for verification zamann-pharma.compharmoutsourcing.com.

Inter-Laboratory Validation , often conducted through collaborative studies or proficiency testing schemes, is a crucial step to demonstrate that a method performs consistently and reproducibly across different laboratories nist.govadebiotech.orgwur.nleurachem.orgmdpi.com. The primary goal is to assess the method's robustness and to estimate its precision (both repeatability and reproducibility) when performed by different analysts using different equipment and potentially under slightly varied laboratory conditions nist.govadebiotech.orgwur.nleurachem.org.

Illustrative Data Table 2: Inter-Laboratory Precision Data for this compound Assay

| Laboratory | Sample Type | Mean this compound Concentration (µg/mL) | Standard Deviation (µg/mL) | % Relative Standard Deviation (%RSD) | Acceptance Criteria (%RSD) |

| Lab 1 | Spiked Plasma | 5.25 | 0.12 | 2.29 | ≤ 5.0 |

| Lab 2 | Spiked Plasma | 5.30 | 0.15 | 2.83 | ≤ 5.0 |

| Lab 3 | Spiked Plasma | 5.28 | 0.10 | 1.89 | ≤ 5.0 |

| Lab 4 | Spiked Plasma | 5.35 | 0.18 | 3.36 | ≤ 5.0 |

| Overall | Combined Data | 5.29 | 0.15 | 2.83 | ≤ 5.0 |

Note: This table presents hypothetical data to illustrate the outcome of an inter-laboratory validation study for this compound. The mean concentration and %RSD values are for demonstration purposes.

Enzymatic and Biochemical Interaction Studies of Piperazonifil

In Vitro Inhibition Kinetics of Phosphodiesterase Type 5 Enzyme

In vitro studies are fundamental for characterizing how a compound interacts with the PDE5 enzyme at a molecular level. This involves determining its ability to inhibit the enzyme's catalytic activity and comparing this potency to established inhibitors.

The inhibitory potency of a compound is typically quantified using metrics such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

IC50 (Half-maximal Inhibitory Concentration): This represents the concentration of an inhibitor required to reduce the enzymatic activity by 50% under specific experimental conditions. It is a common measure used in high-throughput screening to compare the relative potency of different inhibitors. However, IC50 values can be influenced by experimental parameters like substrate concentration and enzyme concentration. youtube.comedx.orgncifcrf.gov

Ki (Inhibition Constant): This is a more fundamental measure representing the dissociation equilibrium constant of the enzyme-inhibitor complex. It is considered a more intrinsic measure of binding affinity and is independent of substrate concentration, making it more suitable for direct comparison across different studies. youtube.comsciencesnail.comncifcrf.gov

To determine these values, in vitro enzyme assays are performed. These assays typically involve incubating the PDE5 enzyme with a substrate (e.g., cyclic guanosine (B1672433) monophosphate, cGMP) in the presence of varying concentrations of the inhibitor. The rate of product formation (guanosine monophosphate, GMP) is then measured. By plotting the enzyme activity against inhibitor concentration, an IC50 value can be calculated. Ki values are often determined through more detailed kinetic studies, such as varying substrate concentrations at different inhibitor levels, or by converting IC50 values using established equations (e.g., Cheng-Prusoff equation) under specific assumptions about the inhibition mechanism. youtube.comedx.orgncifcrf.gov

Illustrative Table 1: Hypothetical In Vitro Potency of Piperazonifil and Established PDE5 Inhibitors

| Compound | Hypothetical IC50 (nM) | Hypothetical Ki (nM) | Notes |

| This compound | 50 | 25 | Illustrative data; specific values depend on experimental conditions. |

| Sildenafil (B151) | 3.7 | ~2-5 | Based on literature values. researchgate.net |

| Tadalafil (B1681874) | 1.8 | ~1-2 | Based on literature values. researchgate.net |

| Vardenafil | 0.091 | ~0.05-0.1 | Based on literature values. researchgate.net |

| Avanafil (B1665834) | 3.95 (ng/mL) | N/A | Data from screening assay; direct nM conversion not provided. researchgate.net |

Note: IC50 and Ki values can vary significantly based on the assay conditions, substrate, and enzyme source. The values for this compound are hypothetical for illustrative purposes.

Comparing the inhibitory potency of a new compound like this compound against well-characterized PDE5 inhibitors, such as sildenafil, tadalafil, and vardenafil, is crucial for understanding its potential therapeutic profile. This comparison helps in assessing whether this compound offers advantages in terms of potency, selectivity, or other pharmacological properties. nih.govnih.gov

Studies would typically involve testing this compound and a panel of reference PDE5 inhibitors under identical assay conditions to ensure a fair comparison. Beyond potency, selectivity profiling is also critical. PDE5 inhibitors can sometimes interact with other phosphodiesterase isoforms, particularly PDE6, which is present in the retina. Off-target inhibition of PDE6 can lead to visual side effects. Therefore, assessing this compound's selectivity against other PDE isoforms, especially PDE6, would be a key aspect of its comparative profiling. mdpi.comsemanticscholar.orgnih.gov

Ligand-Enzyme Docking and Molecular Dynamics Simulations (Computational Approaches)

Computational methods, such as molecular docking and molecular dynamics (MD) simulations, play a vital role in understanding the molecular interactions between a potential inhibitor and the PDE5 enzyme. These techniques can predict binding modes, affinities, and the stability of the complex, guiding further experimental validation.

Molecular Docking: This process involves fitting the 3D structure of this compound into the known active site of the PDE5 enzyme. Docking algorithms predict the preferred orientation and conformation of the ligand within the binding pocket, providing insights into the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) that stabilize the complex. Docking scores are often used as a preliminary indicator of binding affinity. d-nb.infomdpi.commdpi.comeuropeanreview.org For PDE5, key residues in the catalytic site, such as Gln817, Tyr612, His613, and Phe786, are known to be important for inhibitor binding. mdpi.comsemanticscholar.org

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-enzyme complex over time. By simulating the movement of atoms and molecules, these simulations can assess the stability of the docked pose, identify key interactions that persist, and reveal any conformational changes in the enzyme or ligand. This can offer a deeper understanding of the binding mechanism and the factors contributing to potency and selectivity. mdpi.comsemanticscholar.org

Epidemiological Surveillance and Regulatory Science Concerning Piperazonifil

Prevalence and Geographic Distribution of Piperazonifil in Adulterated Products

Specific data on the prevalence and geographic distribution of "this compound" are not available in published reports. However, the broader issue of adulteration with PDE5 inhibitor analogs is a well-documented global problem. Studies consistently reveal that a significant percentage of dietary supplements for sexual enhancement contain undeclared pharmaceutical ingredients, including known PDE5 inhibitors like sildenafil (B151) and tadalafil (B1681874), as well as their structurally modified analogs. nih.govresearchgate.netnih.gov

The distribution of these adulterated products is widespread, facilitated by the growth of e-commerce and international mail. researchgate.net Products manufactured in one region can easily be marketed and sold to consumers in another, making the geographic distribution of any single analog, including a theoretical one like this compound, potentially global. Surveillance efforts by regulatory agencies often identify these products through import inspections and consumer complaints.

Table 1: Prevalence of Adulteration in Sexual Enhancement Supplements with PDE5 Inhibitor Analogs (Hypothetical Data for this compound)

| Region | Number of Samples Analyzed | Samples Containing this compound | Percentage of Adulteration |

| North America | 500 | 15 | 3.0% |

| Europe | 750 | 22 | 2.9% |

| Asia | 1200 | 48 | 4.0% |

| South America | 300 | 8 | 2.7% |

| Oceania | 200 | 5 | 2.5% |

This table is illustrative and does not represent actual data for "this compound."

Regulatory Frameworks and Challenges for Emerging PDE5 Inhibitor Analogs

The regulation of dietary supplements and the control of unapproved pharmaceutical ingredients face numerous challenges. In many jurisdictions, dietary supplements are not subject to the same rigorous pre-market approval processes as pharmaceutical drugs. This regulatory gap is often exploited by unscrupulous manufacturers who introduce new, unapproved analogs like this compound to circumvent existing detection methods that target known compounds. nih.govresearchgate.net

Regulatory agencies, such as the U.S. Food and Drug Administration (FDA), issue public warnings and take enforcement actions against adulterated products they identify. However, the rapid emergence of new analogs makes it difficult for regulators to keep pace. The chemical modifications in these analogs can be subtle, yet significant enough to exclude them from the scope of existing regulations and analytical screening panels.

Risk Assessment Methodologies for Unapproved Pharmaceutical Analogs in Consumer Products

The health risks associated with unapproved pharmaceutical analogs like this compound are significant. Since these compounds have not undergone formal safety and efficacy testing, their pharmacological and toxicological profiles are unknown. Risk assessment for such substances is challenging and often relies on methodologies developed for other unapproved drugs and chemical contaminants in consumer products. nih.govnih.gov

A primary concern is the potential for adverse cardiovascular events, especially in individuals with underlying health conditions who may be taking other medications, such as nitrates. The unknown potency and purity of these analogs further complicate risk assessment. Methodologies often involve a combination of chemical structure-activity relationship (SAR) analysis to predict potential effects based on similarities to approved drugs, and in vitro studies to assess their biological activity if the compound can be isolated.

Development of Standardized Analytical Protocols for Global Surveillance

Effective global surveillance of emerging PDE5 inhibitor analogs requires the development and implementation of standardized analytical protocols. The clandestine nature of these adulterants necessitates sophisticated detection methods that can identify both known and unknown compounds. mdpi.comresearchgate.net

Current analytical strategies often employ a combination of screening and confirmatory techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), is a powerful tool for detecting and identifying novel analogs. researchgate.net The development of comprehensive spectral libraries and the sharing of analytical data among international regulatory and law enforcement agencies are crucial for creating a robust global surveillance network. The establishment of such standardized protocols would be essential for detecting and monitoring the presence of a specific compound like this compound in the global supply chain. nih.govjmir.orgnih.gov

The Role of Piperazonifil As a Chemical Reference Standard and Impurity

Application in Pharmaceutical Quality Control and Impurity Profiling

The presence of Piperazonifil in pharmaceutical products, particularly in dietary supplements marketed for sexual enhancement or general health, is a critical quality control concern. It is frequently identified as an undeclared adulterant, often alongside other PDE5 inhibitors like Sildenafil (B151), Tadalafil (B1681874), and Vardenafil. The detection of this compound in products falsely advertised as "natural" highlights its role as a marker for fraudulent manufacturing practices.

In pharmaceutical quality control (QC), the identification and quantification of such adulterants are paramount. Analytical methods, including High-Performance Thin-Layer Chromatography (HPTLC) and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-HRMS-MS), are employed to screen for and confirm the presence of PDE5 inhibitors, including this compound. These techniques are essential for ensuring that pharmaceutical products and dietary supplements comply with regulatory standards and are free from undeclared, potentially harmful synthetic compounds.

Impurity profiling, a vital aspect of pharmaceutical analysis, involves the systematic identification, characterization, and quantification of all impurities present in a drug substance or product. This process is crucial for assessing the safety and efficacy of the final product. This compound, when found as an impurity or adulterant, necessitates robust analytical strategies to monitor its levels and ensure they remain within acceptable safety limits, thereby safeguarding public health.

Development and Certification of this compound Reference Materials

The development and availability of high-quality reference materials are fundamental to accurate pharmaceutical analysis and quality control. This compound is commercially available as a reference standard from various chemical suppliers, serving as a critical tool for analytical method development, validation, and routine testing.

The process of developing a reference standard involves rigorous characterization to establish its identity, purity, and assay. This typically includes:

Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C), Mass Spectrometry (MS), UV-Vis spectroscopy, and Infrared (IR) spectroscopy are used to confirm the molecular structure and identity.

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are employed to assess purity and quantify the main component.

Certified Reference Materials (CRMs) are accompanied by a Certificate of Analysis (CoA) that details the material's properties, purity, traceability, and uncertainty, ensuring its suitability for quantitative and qualitative analysis. The availability of deuterated analogs, such as this compound-d5, also supports quantitative analysis by serving as internal standards. The rigorous development and certification process ensure that these reference materials meet the stringent quality benchmarks required by regulatory agencies like the FDA and EMA, enabling reliable pharmaceutical testing and compliance.

Characterization of Degradation Products and Synthetic Byproducts Related to this compound

Understanding the potential degradation products and synthetic byproducts of this compound is essential for comprehensive impurity profiling. While specific degradation pathways for this compound itself are not extensively detailed in the provided literature, general principles of pharmaceutical stability testing apply. Forced degradation studies, which involve subjecting the compound to extreme conditions (heat, humidity, light, acid, base, oxidation), are conducted to identify potential degradation products. Analytical techniques such as LC-MS and NMR are instrumental in elucidating the structures of these degradation products.

Regarding synthetic byproducts, Oxohongdenafil has been identified as an intermediate in the synthesis of this compound [3, 11 from initial search]. If the synthesis process is not optimized or if reaction conditions are not precisely controlled, intermediates like Oxohongdenafil can remain in the final product as synthetic byproducts. The characterization of such byproducts is critical for ensuring the purity of this compound when used as a reference standard or API. Analytical methods are developed to detect and quantify these related substances, ensuring that the reference material itself is of high purity and free from significant process-related impurities. The development of deuterated standards (e.g., this compound-d5) also aids in the analytical characterization and quantification of this compound and its related compounds [6, 7, 10 from initial search].

Future Directions and Research Gaps in Piperazonifil Studies

Advancements in High-Throughput Screening for Novel Analogs

The rapid identification of new and uncharacterized analogues of Piperazonifil is a critical area of research. High-throughput screening (HTS) methodologies are at the forefront of this endeavor, enabling the rapid assessment of numerous compounds.

Future advancements in HTS for novel this compound analogues are expected to integrate several key technologies. In silico approaches, such as two-dimensional quantitative structure-activity relationship (2D-QSAR) modeling and molecular docking, are becoming increasingly valuable for predicting the PDE-5 inhibitory activity of new chemical entities before they are even synthesized. nih.gov These computational models can screen vast virtual libraries of compounds, flagging potential candidates for further investigation. For instance, research on other PDE-5 inhibitors has demonstrated the use of multi-step in silico approaches to predict the half-maximal inhibitory concentration (IC50) values of new derivatives with considerable accuracy. nih.gov

On the experimental front, the evolution of analytical techniques is paving the way for faster and more efficient screening. High-performance thin-layer chromatography (HPTLC) has been proposed as a cost-effective and suitable method for the initial screening of PDE-5 inhibitors in a large number of samples. mdpi.comnih.gov For more comprehensive analysis, ultra-high-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) allows for the rapid separation and detection of multiple PDE-5 inhibitors and their analogues within a single run. researchgate.net The development of methods that can screen for a large number of compounds simultaneously, such as the UPLC-MS/MS method for 90 different PDE-5 inhibitors, will be instrumental in identifying novel structures related to this compound. nih.gov

The table below summarizes some of the key HTS techniques and their applications in the screening of PDE-5 inhibitor analogues.

| Screening Technique | Application in this compound Analog Research | Key Advantages |

| In Silico Modeling (2D-QSAR, Molecular Docking) | Prediction of PDE-5 inhibitory activity of virtual compounds. | Cost-effective, rapid screening of large virtual libraries. nih.gov |

| High-Performance Thin-Layer Chromatography (HPTLC) | Initial, high-throughput screening of a large volume of samples for the presence of PDE-5 inhibitors. | Economical, simple, and suitable for preliminary screening. mdpi.comnih.gov |

| Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | Rapid and sensitive detection and quantification of a wide range of known and suspected analogues in complex matrices. | High selectivity, sensitivity, and speed, enabling the analysis of many compounds in a short time. researchgate.netnih.gov |

Development of Non-Targeted Screening Approaches for Emerging Adulterants

A significant challenge in the detection of compounds like this compound is that clandestine chemists frequently modify the molecular structure to evade existing targeted analytical methods. This has necessitated a shift towards non-targeted screening (NTS) approaches, which aim to detect any unexpected or unknown compounds in a sample rather than just a predefined list of substances.

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), is the cornerstone of modern NTS. nih.govlcms.cz Unlike targeted methods that monitor for specific parent and fragment ions, NTS with HRMS acquires full-scan mass spectral data, creating a comprehensive chemical "fingerprint" of the sample. This allows for the retrospective analysis of data for newly identified threats without having to re-analyze the sample.

The development of sophisticated data processing workflows is crucial for the success of NTS. This involves the use of specialized software to pick out relevant peaks from the complex datasets, perform database searches against spectral libraries, and predict the chemical formulas of unknown compounds. lcms.cz The establishment of comprehensive and curated mass spectral libraries of known PDE-5 inhibitors and their predicted metabolites and analogues is a critical research gap that needs to be addressed to improve the reliability of NTS methods.

Future research in this area will likely focus on the integration of artificial intelligence and machine learning algorithms to improve the automated detection of anomalies in the chemical fingerprints of samples, thereby flagging potential adulterants for further investigation.

Integrated Analytical and Bioactivity Profiling Strategies

Ultimately, the goal of detecting this compound and its analogues is to understand their potential biological effects. Therefore, an integrated approach that combines analytical identification with bioactivity profiling is essential. This strategy not only confirms the identity of a compound but also assesses its functional activity, providing a more complete picture of the potential risk it poses.

A powerful integrated strategy involves the use of LC-MS for the separation and structural elucidation of compounds within a sample, followed by in vitro enzymatic assays to measure their PDE-5 inhibitory activity. researchgate.netacs.org This approach has been successfully used to evaluate novel tadalafil (B1681874) analogues, where their cytotoxic effects on various cell lines and their ability to inhibit the PDE-5 enzyme were assessed. researchgate.net

Furthermore, other analytical techniques can be incorporated into this integrated workflow. Nuclear magnetic resonance (NMR) spectroscopy, for instance, is an invaluable tool for the unambiguous structural elucidation of novel compounds, especially when mass spectrometry data alone is insufficient. tandfonline.com Infrared (IR) spectroscopy can also provide complementary structural information. researchgate.net

The development of bioassays that are amenable to high-throughput formats will be crucial for the rapid bioactivity profiling of a large number of potential adulterants identified through screening. Combining these bioassays with advanced analytical techniques will create a powerful platform for the comprehensive characterization of emerging threats like novel this compound analogues.

The following table outlines the components of an integrated analytical and bioactivity profiling strategy.

| Component | Technique(s) | Purpose |

| Separation and Initial Identification | HPLC, UPLC | Separation of individual compounds from a complex mixture. |

| Structural Elucidation | High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy | Determination of the precise molecular structure of the identified compounds. tandfonline.comresearchgate.net |

| Bioactivity Assessment | In vitro PDE-5 enzyme inhibition assays, cell-based assays | Measurement of the compound's ability to inhibit the PDE-5 enzyme and assessment of its biological effects. researchgate.netacs.org |

By advancing research in these key areas, the scientific community can stay ahead of the curve in the detection and characterization of this compound and its ever-evolving analogues, ultimately safeguarding public health.

Q & A

How can the PICOT framework be applied to formulate research questions on Piperazonifil's efficacy in specific populations?

Methodological Answer : The PICOT framework (Population, Intervention, Comparison, Outcome, Time) ensures structured and clinically relevant questions. For this compound:

- Population : Define the target cohort (e.g., adults with resistant bacterial infections, renal-impaired patients).

- Intervention : Specify this compound dosage, administration route, and treatment duration.

- Comparison : Use comparators like placebo or standard antibiotics (e.g., cephalosporins).

- Outcome : Primary endpoints (e.g., microbial eradication rate) and secondary endpoints (e.g., adverse events).

- Time : Define follow-up periods (e.g., 7-day post-treatment assessment).

Example: "In immunocompromised adults (P), does this compound 500 mg twice daily (I) compared to vancomycin (C) reduce sepsis incidence (O) within 14 days (T)?" .

Q. What strategies ensure a rigorous systematic literature review on this compound's mechanisms of action?

Methodological Answer :

- Inclusion Criteria : Prioritize peer-reviewed studies (2015–2025) from PubMed, EMBASE, and Web of Science. Exclude non-English articles and non-peer-reviewed sources.

- Search Terms : Combine This compound with keywords like "pharmacokinetics," "antimicrobial resistance," and "in vivo efficacy."

- Quality Assessment : Use tools like GRADE to evaluate bias in preclinical and clinical studies.

- Synthesis : Tabulate findings (e.g., EC50 values across bacterial strains) and identify gaps (e.g., limited data on biofilm penetration) .

Q. How to design a Phase II clinical trial for this compound, focusing on participant selection and sample size?

Methodological Answer :

- Participant Selection : Apply strict inclusion/exclusion criteria (e.g., confirmed Gram-negative infections, no prior antibiotic use in 48 hours). Use stratified randomization for subgroups (e.g., renal impairment).

- Sample Size : Calculate using power analysis (α=0.05, β=0.2) based on primary endpoint (e.g., 20% superiority margin in cure rates).

- Ethics : Obtain IRB approval and document informed consent processes. Reference ICH guidelines for investigator qualifications and facility standards .

Advanced Research Questions

Q. How to resolve contradictions in this compound's in vitro vs. in vivo efficacy data?

Methodological Answer :

- Triangulation : Cross-validate results using multiple assays (e.g., broth microdilution vs. time-kill studies).

- Subgroup Analysis : Investigate confounding variables (e.g., serum protein binding effects in vivo).

- Meta-Regression : Pool data from 10+ studies to identify predictors of discrepancy (e.g., inoculum size, pH variability) .

Q. What statistical practices ensure validity in this compound's dose-response studies?

Methodological Answer :

- Pre-Registration : Define analysis plans (e.g., nonlinear mixed-effects modeling) before data collection.

- Precision Reporting : Adhere to USP guidelines for significant figures (e.g., report MIC values as 2.5 µg/mL ± 0.3, not 2.53 µg/mL).

- Significance Testing : Avoid "significant" without p-values; specify adjustments for multiple comparisons (e.g., Bonferroni correction) .

Q. How to standardize methodologies for this compound's pharmacokinetic studies across labs?

Methodological Answer :

- Protocol Harmonization : Align with USP <1058> for instrumentation validation (e.g., HPLC-MS/MS parameters).

- Cross-Lab Calibration : Use reference standards (e.g., this compound USP lot) to minimize inter-lab variability.

- QA/QC : Implement batch testing with controls (e.g., spike-and-recovery for plasma samples) .

Q. What ethical safeguards address conflicts of interest in industry-sponsored this compound research?

Methodological Answer :

- Disclosure Requirements : Document investigators’ financial ties (e.g., consulting fees, stock ownership) per FDA regulations.

- Blinding : Use double-blind designs and third-party data monitoring committees.

- Peer Review : Submit raw datasets for independent validation to journals enforcing ICMJE criteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.